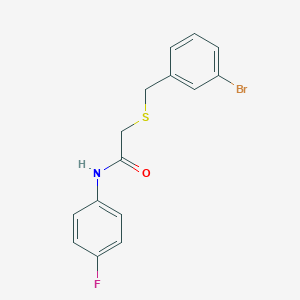![molecular formula C19H17BrN2O3S B284578 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as BMTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. BMTA is a thiazole-based compound that has been synthesized using various methods.
作用机制
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exerts its anti-cancer effects by inhibiting the activity of the AKT/mTOR pathway. This pathway plays a crucial role in cell growth and survival. This compound inhibits the activity of this pathway by binding to the ATP-binding site of AKT, which prevents its activation. This leads to the inhibition of mTOR, which is downstream of AKT, and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer and anti-inflammatory properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of the AKT/mTOR pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the development of anti-inflammatory drugs.
实验室实验的优点和局限性
One of the advantages of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is its potential applications in drug development. Its ability to inhibit the growth of cancer cells and its anti-inflammatory properties make it a potential candidate for the development of anti-cancer and anti-inflammatory drugs. However, the synthesis of this compound is a complex process and requires expertise in organic synthesis. The availability of this compound is also limited, which makes it challenging to conduct large-scale experiments.
未来方向
There are several future directions for the research on 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. One of the potential directions is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the efficacy and safety of this compound-based drugs in preclinical and clinical trials. Another direction is the development of more efficient and cost-effective methods for the synthesis of this compound. This will enable the large-scale production of this compound, which will facilitate its use in scientific research. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term effects on human health.
Conclusion:
In conclusion, this compound is a thiazole-based compound that has potential applications in drug development due to its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. The synthesis of this compound is a complex process, and its availability is limited, which makes it challenging to conduct large-scale experiments. Future research on this compound should focus on developing more efficient and cost-effective methods for its synthesis, investigating its potential side effects, and developing this compound-based drugs for the treatment of cancer and inflammatory diseases.
合成方法
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been reported using various methods. One of the commonly used methods involves the reaction of 2-bromo-4-methylphenol with thioamide to form 2-(2-bromo-4-methylphenoxy)thioamide. This intermediate is then reacted with 4-(4-methoxyphenyl)-2-chloroacetyl chloride to form this compound. Other methods include the use of different starting materials and reagents. The synthesis of this compound is a complex process and requires expertise in organic synthesis.
科学研究应用
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has potential applications in drug development due to its ability to inhibit the growth of cancer cells. Recent studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the AKT/mTOR pathway. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These properties make this compound a potential candidate for the development of anti-cancer and anti-inflammatory drugs.
属性
分子式 |
C19H17BrN2O3S |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H17BrN2O3S/c1-12-3-8-17(15(20)9-12)25-10-18(23)22-19-21-16(11-26-19)13-4-6-14(24-2)7-5-13/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
InChI 键 |
NHENESHBPCGZLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)Br |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284495.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B284500.png)
![5-(3,4-dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284501.png)
![N-cyclohexyl-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284502.png)
![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284507.png)
![N-(4-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284508.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)
![2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B284510.png)

![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
